



PF-4800567 quality control and purity testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-4800567	
Cat. No.:	B610042	Get Quote

Technical Support Center: PF-4800567

Welcome to the technical support center for **PF-4800567**. This guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on quality control, purity testing, and troubleshooting for experiments involving this selective Casein Kinase 1 epsilon (CK1 ϵ) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is PF-4800567 and what is its primary mechanism of action?

A1: **PF-4800567** is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ɛ).[1][2] Its mechanism of action involves competing with ATP to bind to the kinase domain of CK1ɛ, thereby inhibiting its catalytic activity. This inhibition prevents the phosphorylation of downstream targets. In the context of the circadian rhythm, **PF-4800567** blocks the CK1ɛ-mediated phosphorylation of PERIOD (PER) proteins, which in turn affects their nuclear translocation and degradation, key processes in the regulation of the molecular clock.[3][4]

Q2: What is the purity of commercially available **PF-4800567**?

A2: Commercially available **PF-4800567** is typically supplied at a high purity, often greater than 98% or 99%, as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5] It is recommended to always request a Certificate of Analysis (CoA) from your supplier for batch-specific purity data.

Q3: How should I prepare stock solutions of **PF-4800567**?



A3: **PF-4800567** is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers. For most in vitro experiments, a concentrated stock solution is prepared in DMSO. For example, it is soluble up to 120 mg/mL in fresh DMSO, a process that can be aided by warming to 50°C or ultrasonication.[5] For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.

Q4: What are the recommended storage conditions for PF-4800567?

A4: For long-term storage, solid **PF-4800567** should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.

Q5: What is the selectivity of **PF-4800567**?

A5: **PF-4800567** is a highly selective inhibitor for CK1 ϵ over its closely related isoform, CK1 δ . It exhibits more than 20-fold greater potency for CK1 ϵ (IC50 = 32 nM) compared to CK1 δ (IC50 = 711 nM).[4][5] At higher concentrations, some off-target effects on other kinases, such as the epidermal growth factor receptor (EGFR), have been observed.

Quality Control and Purity Testing

Ensuring the quality and purity of **PF-4800567** is critical for the reproducibility of experimental results. The following tables summarize key quality control parameters and provide an overview of typical analytical methods used for purity assessment.

Table 1: Physicochemical Properties and Quality Control Parameters



Parameter	Value	Reference
Molecular Formula	C17H18CIN5O2	[2]
Molecular Weight	359.81 g/mol	[2]
Appearance	Crystalline solid	
Purity (typical)	≥98% (by HPLC)	
Solubility (DMSO)	up to 120 mg/mL	[5]
Solubility (Ethanol)	Soluble	
Solubility (Water)	Insoluble	_
Storage (Solid)	-20°C	_
Storage (in DMSO)	-20°C (short-term), -80°C (long-term)	

Table 2: Analytical Methods for Purity Determination

Method	Purpose	Typical Observations
HPLC	Quantifies purity and detects impurities.	A single major peak corresponding to PF-4800567 with minimal impurity peaks.
Mass Spectrometry (MS)	Confirms molecular weight and structural integrity.	Detection of the expected molecular ion peak.
NMR Spectroscopy	Elucidates the chemical structure and confirms identity.	A spectrum consistent with the known structure of PF-4800567.

Experimental Protocols

Below are detailed methodologies for the quality control and analysis of PF-4800567.



High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a PF-4800567 sample.

Materials:

- PF-4800567 sample
- · HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable modifier)
- · HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)

Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **PF-4800567** in DMSO. Dilute this stock solution with the mobile phase to a final concentration of approximately 10-20 μg/mL.
- Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be:
 - 0-2 min: 10% Acetonitrile
 - 2-15 min: 10-90% Acetonitrile
 - 15-18 min: 90% Acetonitrile
 - 18-20 min: 10% Acetonitrile
- HPLC Conditions:
 - o Column: C18 reverse-phase column



Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

Detection: UV at 254 nm

Column Temperature: 30°C

 Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of **PF-4800567**.

Materials:

- **PF-4800567** sample
- LC-MS grade solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of **PF-4800567** (approximately 1-10 μ g/mL) in an appropriate solvent.
- Infusion: Infuse the sample directly into the mass spectrometer or inject it through an LC system.
- MS Parameters (ESI Positive Mode):

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 120-150°C



- Desolvation Temperature: 300-400°C
- Gas Flow: Nitrogen, as per instrument recommendations
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-500).
- Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of PF-4800567 (359.81).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **PF-4800567**.

Materials:

- PF-4800567 sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆)
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve the PF-4800567 sample in the deuterated solvent in an NMR tube.
- NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.
- Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with a reference spectrum or with predicted values for the known structure of PF-4800567.

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Media

Troubleshooting & Optimization





 Question: I observed precipitation after adding my PF-4800567 DMSO stock to the cell culture medium. What should I do?

Answer:

- Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to maintain cell health and compound solubility.
- Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
- Increase Mixing: Vortex or pipette vigorously immediately after adding the stock solution to the media to ensure rapid and even dispersion.
- Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in the media.

Issue 2: Inconsistent or No-Effect Experimental Results

 Question: My results are not consistent, or I am not observing the expected inhibitory effect of PF-4800567. What could be the cause?

Answer:

- Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Consider preparing fresh stock solutions. The stability of PF-4800567 in aqueous solutions for extended periods is not well-documented, so for long-term experiments, consider replenishing the compound with fresh media.
- Incorrect Concentration: Verify the calculations for your working concentrations. Perform a
 dose-response experiment to determine the optimal concentration for your specific cell line
 and assay.
- Cell Line Specificity: The effect of PF-4800567 can be cell-type dependent. Confirm that your cell line expresses CK1ε and that the pathway you are studying is active.



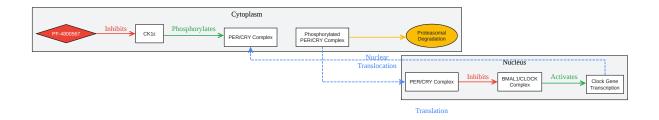
 Assay Interference: Some assay components may interfere with the compound. Run appropriate vehicle controls (DMSO only) to rule out non-specific effects.

Issue 3: Potential Off-Target Effects

- Question: I am observing unexpected cellular effects that may not be related to CK1ɛ inhibition. How can I investigate this?
- Answer:
 - Concentration Matters: High concentrations of PF-4800567 may lead to off-target effects.
 Try to use the lowest effective concentration determined from your dose-response experiments.
 - Use a Control Compound: Compare the effects of **PF-4800567** with a structurally different CK1 ϵ inhibitor or a less selective CK1 δ / ϵ inhibitor like PF-670462 to see if the observed phenotype is specific to CK1 ϵ inhibition.
 - Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drugresistant mutant of CK1s to confirm that the observed effect is on-target.
 - Knockdown/Knockout Controls: Use siRNA or CRISPR to knockdown or knockout CK1ε and compare the phenotype to that observed with PF-4800567 treatment.

Visualizations Signaling Pathway of PF-4800567 in Circadian Rhythm Regulation

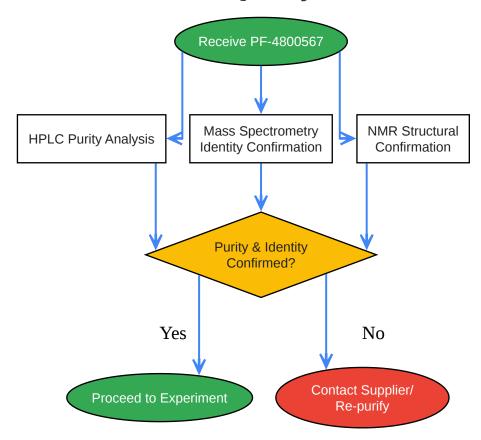




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Caption: PF-4800567 inhibits CK1ɛ, preventing PER/CRY phosphorylation and degradation.

Experimental Workflow for Quality Control



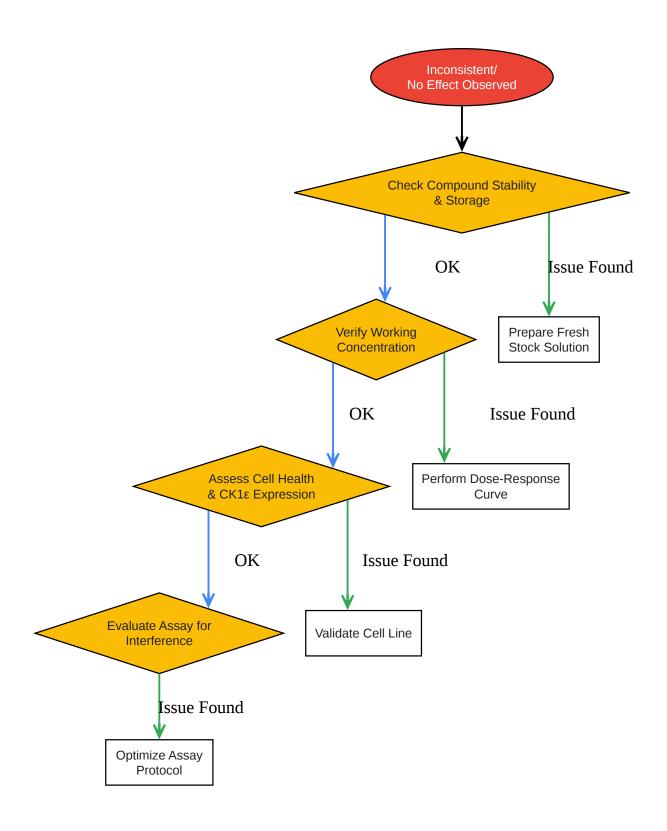


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Caption: A logical workflow for the quality control of PF-4800567.

Troubleshooting Logic for Inconsistent Results





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Caption: A step-by-step guide to troubleshooting inconsistent experimental results.



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- To cite this document: BenchChem. [PF-4800567 quality control and purity testing].
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